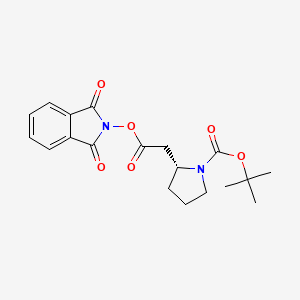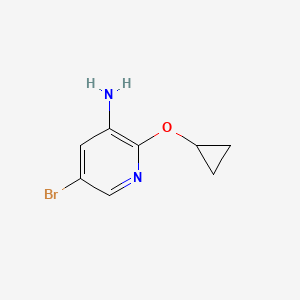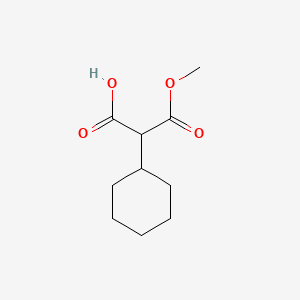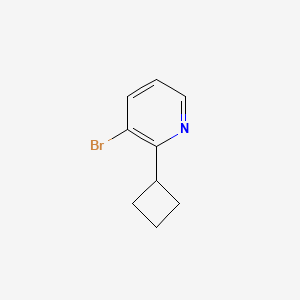
3-Bromo-2-cyclobutylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-cyclobutylpyridine is a chemical compound that has garnered attention in various fields of research and industry. It is characterized by a bromine atom attached to the second position of a pyridine ring, which is further substituted with a cyclobutyl group at the third position. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyclobutylpyridine typically involves the bromination of 2-cyclobutylpyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product .
化学反応の分析
Types of Reactions: 3-Bromo-2-cyclobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-cyclobutylpyridine-3-amine, while oxidation may produce this compound N-oxide .
科学的研究の応用
3-Bromo-2-cyclobutylpyridine has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism by which 3-Bromo-2-cyclobutylpyridine exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a cyclobutyl group.
2-Bromo-3-methoxypyridine: Contains a methoxy group at the third position instead of a cyclobutyl group.
Uniqueness: 3-Bromo-2-cyclobutylpyridine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in applications where specific reactivity and binding characteristics are required .
特性
分子式 |
C9H10BrN |
|---|---|
分子量 |
212.09 g/mol |
IUPAC名 |
3-bromo-2-cyclobutylpyridine |
InChI |
InChI=1S/C9H10BrN/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2 |
InChIキー |
IKRIBIBHDPCGRC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=C(C=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


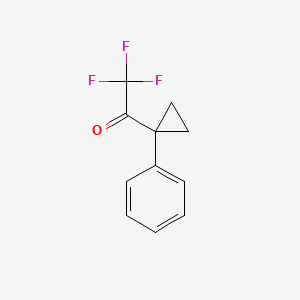
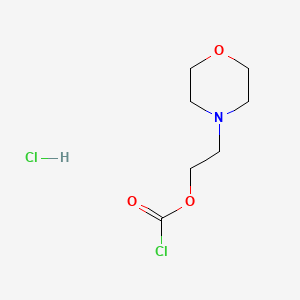
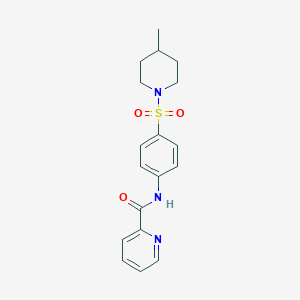
![4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine](/img/structure/B15317832.png)
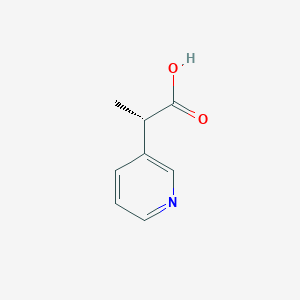
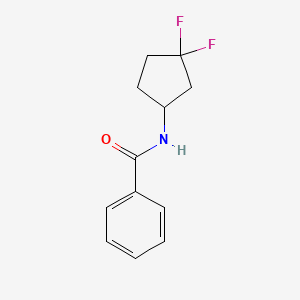
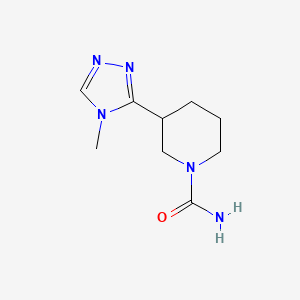
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate](/img/structure/B15317873.png)
![5-[3-(3-Aminopropoxy)propoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15317881.png)
